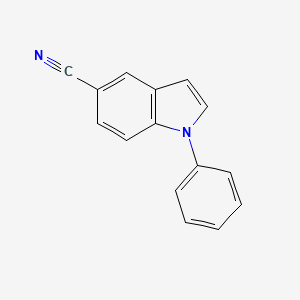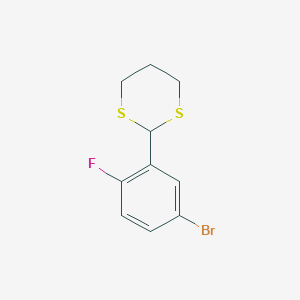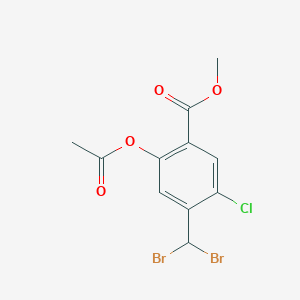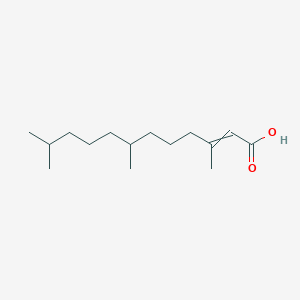
1-Phenyl-5-cyanoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-5-cyanoindole is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities
Vorbereitungsmethoden
The synthesis of 1-Phenyl-5-cyanoindole typically involves several steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-Phenyl-5-cyanoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-5-cyanoindole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenyl-5-cyanoindole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application, but generally, it involves modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-5-cyanoindole can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use in the synthesis of various heterocyclic compounds.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown potent antiviral activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Eigenschaften
Molekularformel |
C15H10N2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-phenylindole-5-carbonitrile |
InChI |
InChI=1S/C15H10N2/c16-11-12-6-7-15-13(10-12)8-9-17(15)14-4-2-1-3-5-14/h1-10H |
InChI-Schlüssel |
KAOWQDOTSXSDQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=CC3=C2C=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(4-Chloropyrimidin-5-yl)-3-(4-fluorophenyl)isoxazolo[4,5-b]pyridine](/img/structure/B8440544.png)





![2-(4-Methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile](/img/structure/B8440567.png)




